1H,4H,5H,6H-cyclopenta[d]imidazole-2-thiol
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Overview
Description
1H,4H,5H,6H-cyclopenta[d]imidazole-2-thiol is a heterocyclic compound with a molecular formula of C6H8N2S and a molecular weight of 140.21 g/mol This compound is characterized by a fused ring structure that includes both imidazole and cyclopentane rings, with a thiol group attached to the imidazole ring
Preparation Methods
The synthesis of 1H,4H,5H,6H-cyclopenta[d]imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclopentanone with thiourea in the presence of a strong acid, such as hydrochloric acid, to form the desired product . The reaction conditions often require heating and prolonged reaction times to ensure complete cyclization and formation of the thiol group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1H,4H,5H,6H-cyclopenta[d]imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can be reduced to form the corresponding thiolates using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles like halides or amines.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfonic acids, while nucleophilic substitution with halides results in halogenated derivatives.
Scientific Research Applications
1H,4H,5H,6H-cyclopenta[d]imidazole-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability. It is also employed in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H,4H,5H,6H-cyclopenta[d]imidazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects. The specific pathways involved depend on the target and the context of its application.
Comparison with Similar Compounds
1H,4H,5H,6H-cyclopenta[d]imidazole-2-thiol can be compared with other similar compounds, such as:
Imidazole-2-thiol: Lacks the cyclopentane ring, resulting in different chemical properties and reactivity.
Cyclopenta[d]imidazole:
Thiazole derivatives: Contain a sulfur atom in the ring structure, leading to distinct chemical behavior and uses.
The uniqueness of this compound lies in its fused ring structure and the presence of both imidazole and thiol functionalities, which confer a combination of chemical reactivity and biological activity not found in other compounds.
Properties
IUPAC Name |
3,4,5,6-tetrahydro-1H-cyclopenta[d]imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c9-6-7-4-2-1-3-5(4)8-6/h1-3H2,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOCDEYTHCYOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10442-99-6 |
Source
|
Record name | 1H,4H,5H,6H-cyclopenta[d]imidazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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